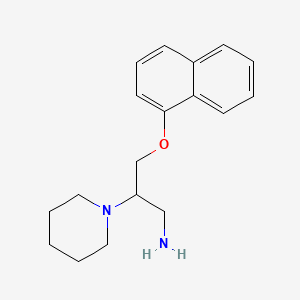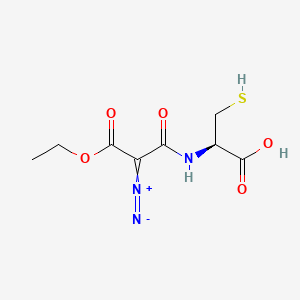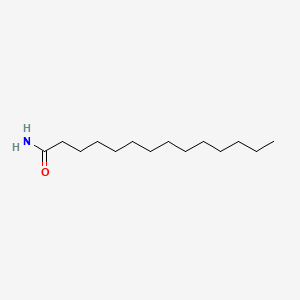
テトラデカンアミド
概要
説明
Tetradecanamide, also known as myristamide, is an organic compound with the molecular formula C₁₄H₂₉NO. It is a long-chain fatty acid amide derived from myristic acid. Tetradecanamide is a white to off-white solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .
科学的研究の応用
Tetradecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Tetradecanamide is studied for its role in cell membrane structure and function. It interacts with lipids and proteins, affecting membrane fluidity and permeability.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of lipid metabolism and inflammation.
Industry: Tetradecanamide is used in the production of surfactants, lubricants, and plasticizers.
作用機序
Tetradecanamide, also known as n-Tetradecanamide, is a compound with the molecular formula C14H29NO
Target of Action
It’s known that the compound can interact with various proteins and receptors in the body due to its amphiphilic nature .
Mode of Action
Tetradecanamide’s mode of action is believed to involve intermolecular hydrogen-bonding interactions . These interactions can lead to changes in the conformation and function of target proteins, potentially influencing various cellular processes.
Biochemical Pathways
Given its amphiphilic nature, it’s plausible that it could influence lipid metabolism and membrane-related processes .
Pharmacokinetics
Its amphiphilic nature suggests that it could be well-absorbed and distributed throughout the body .
Result of Action
Its ability to form hydrogen bonds suggests that it could influence the structure and function of various biomolecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of Tetradecanamide .
生化学分析
Biochemical Properties
Tetradecanamide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, tetradecanamide is known to interact with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides. This interaction is crucial for the regulation of lipid signaling pathways. Additionally, tetradecanamide can bind to certain receptors, influencing cellular signaling and metabolic processes .
Cellular Effects
Tetradecanamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, tetradecanamide has been observed to affect the expression of genes involved in lipid metabolism and inflammatory responses. It also plays a role in the regulation of cell proliferation and apoptosis, thereby impacting overall cell health and function .
Molecular Mechanism
At the molecular level, tetradecanamide exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as FAAH, which in turn affects lipid metabolism and signaling. Tetradecanamide also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetradecanamide can vary over time. Studies have shown that tetradecanamide is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over time, tetradecanamide may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to tetradecanamide has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of tetradecanamide in animal models are dose-dependent. At low doses, tetradecanamide has been shown to have beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are likely due to the accumulation of tetradecanamide and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
Tetradecanamide is involved in several metabolic pathways, primarily related to lipid metabolism. It is synthesized from myristic acid through the action of specific enzymes, such as acyl-CoA synthetase. Once formed, tetradecanamide can be further metabolized by FAAH, leading to the production of myristic acid and ammonia. This metabolic pathway is crucial for maintaining the balance of fatty acid amides in the body and regulating lipid signaling .
Transport and Distribution
Within cells and tissues, tetradecanamide is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Tetradecanamide is also known to accumulate in lipid-rich tissues, such as adipose tissue and the brain, where it can exert its biochemical effects. The distribution of tetradecanamide within the body is influenced by factors such as lipid solubility and tissue affinity .
Subcellular Localization
Tetradecanamide is localized to specific subcellular compartments, where it can influence its activity and function. It is often found in the endoplasmic reticulum and lipid droplets, where it participates in lipid metabolism and signaling. Additionally, tetradecanamide can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications. This subcellular localization is essential for the precise regulation of tetradecanamide’s biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: Tetradecanamide can be synthesized through the reaction of myristic acid with ammonia or amines. One common method involves the reaction of myristic acid with ammonia under high temperature and pressure to form tetradecanamide. Another method includes the use of myristoyl chloride, which reacts with ammonia or primary amines to yield tetradecanamide .
Industrial Production Methods: In industrial settings, tetradecanamide is typically produced by the reaction of myristic acid with ammonia in the presence of a catalyst. The reaction is carried out at elevated temperatures (around 200-250°C) and pressures to ensure high yield and purity. The product is then purified through recrystallization or distillation .
化学反応の分析
Types of Reactions: Tetradecanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, tetradecanamide can be hydrolyzed to myristic acid and ammonia.
Oxidation: Tetradecanamide can be oxidized to produce myristic acid and other oxidation products.
Reduction: It can be reduced to form primary amines and alcohols.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Myristic acid and ammonia.
Oxidation: Myristic acid and other carboxylic acids.
Reduction: Primary amines and alcohols.
類似化合物との比較
Hexadecanamide (Palmitamide): Similar in structure but with a longer carbon chain (C₁₆H₃₃NO).
Octadecanamide (Stearamide): Another long-chain fatty acid amide with an even longer carbon chain (C₁₈H₃₇NO).
Dodecanamide (Lauramide): A shorter-chain fatty acid amide (C₁₂H₂₅NO).
Uniqueness of Tetradecanamide: Tetradecanamide’s unique properties, such as its specific chain length and interaction with cell membranes, make it distinct from other fatty acid amides. Its balance of hydrophobic and hydrophilic characteristics allows it to integrate effectively into lipid bilayers, influencing membrane dynamics and cellular functions .
特性
IUPAC Name |
tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALYLRSRQDCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060934 | |
| Record name | Tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-58-4 | |
| Record name | Tetradecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A269J8QG0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetradecanamide?
A1: Tetradecanamide has the molecular formula C14H29NO and a molecular weight of 227.36 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What spectroscopic data is available for Tetradecanamide?
A2: Studies have utilized various spectroscopic techniques to characterize Tetradecanamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Impact Mass Spectrometry (EIMS), High-Resolution Electron Impact Mass Spectrometry (HREIMS), Ultraviolet-Visible (UV) Spectroscopy, and Infrared (IR) spectroscopy. [, , , , , , ]
Q3: Is there information about the stability of Tetradecanamide under different conditions?
A3: While specific stability studies are limited in the provided research, Tetradecanamide's presence in various natural sources, like plant extracts and insect cuticles, suggests a degree of stability under ambient conditions. [, , , ] Further research is needed to fully assess its stability under different temperatures, pH levels, and exposure to light and air.
Q4: Are there any reports on the material compatibility of Tetradecanamide?
A4: The provided research primarily focuses on Tetradecanamide's isolation, identification, and potential biological activities. Information on its compatibility with specific materials is limited and requires further investigation.
Q5: Where is Tetradecanamide found naturally?
A5: Tetradecanamide has been identified in the cuticles of leafcutter ants, suggesting a potential role in their symbiotic relationships with fungi and bacteria. [] It has also been found in various plant species, including Matthiola damascena, Uvaria chamae, and Caloncoba welwitschii. [, , ]
Q6: What are the potential applications of Tetradecanamide?
A6: Research suggests that Tetradecanamide could have applications in several areas:
- Antimicrobial Activity: Ethanolic extracts of Citrus limon leaves, containing Tetradecanamide, exhibited antimicrobial activity against bacteria like Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes. []
- Biomarker in Hepatocellular Carcinoma: Tetradecanamide was identified as a potential biomarker in the serum of patients with hepatocellular carcinoma. []
- Biodegradation of Polystyrene: Tetradecanamide was found among the products generated during the biodegradation of polystyrene by Tenebrio molitor larvae, suggesting a potential role in the biorecycling process. []
Q7: What analytical techniques are used to identify and quantify Tetradecanamide?
A7: Researchers have employed several techniques for the analysis of Tetradecanamide:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the identification and quantification of Tetradecanamide in various matrices, including plant extracts, insect cuticles, and serum samples. [, , , , , ]
- Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry (GCxGC-TOF/MS): This technique provides enhanced separation and identification capabilities for complex samples containing Tetradecanamide. []
- Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive method allows for the accurate measurement of Tetradecanamide and related compounds in biological fluids like cerebrospinal fluid. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



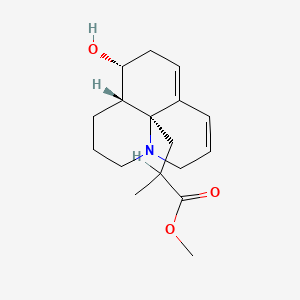
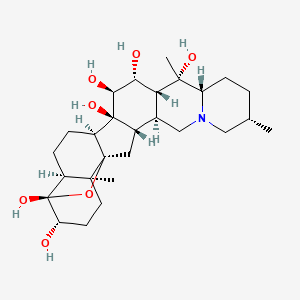


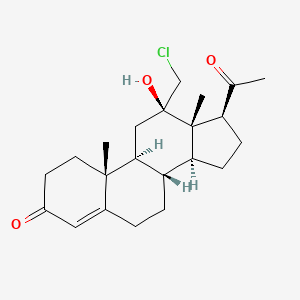
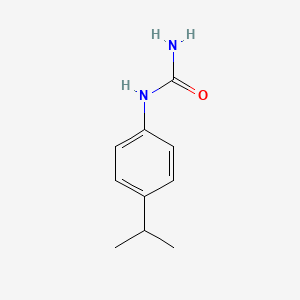
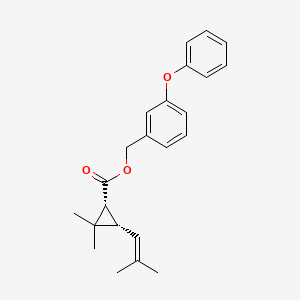
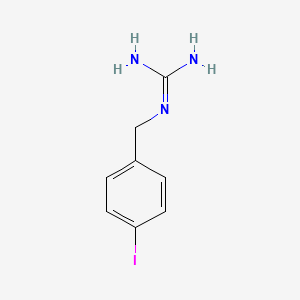
![3,4-Dihydro-2,2-dimethyl-7-pentyl-4-[1,2,3,6-tetrahydro-1-(2-naphthalenylmethyl)pyridin-4-yl ]-2h-1-benzopyran-5-ol](/img/structure/B1213247.png)

